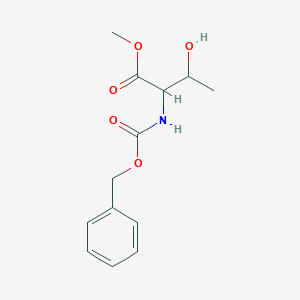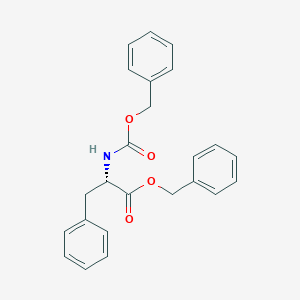
(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Z-Thr-OMe is primarily used in the synthesis of peptides. It acts as an amino acid derivative that can be incorporated into peptides through standard peptide coupling reactions. The benzyloxy carbonyl (Z) group serves as a protecting group for the amino function during synthesis, which can be removed under mild hydrogenolysis conditions .
Safety and Hazards
Wirkmechanismus
Target of Action
Z-Thr-OMe, also known as N-Carbobenzyloxy-L-threonine methyl ester, is a derivative of the amino acid threonine The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As an amino acid derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis and energy metabolism .
Result of Action
As an amino acid derivative, it may have potential ergogenic effects, such as influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Eigenschaften
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZWAOJFQFYYIX-KOLCDFICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate | |
Q & A
Q1: What structural insights about Z-Thr-OMe and its glycosylated derivatives can be obtained from NMR studies?
A1: ¹H NMR studies on Z-Thr-OMe, Z-Thr-Ala-OMe, Z-Ala-Thr-OMe, and their glycosylated counterparts, particularly those incorporating 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-galactopyranose (AcGalNAc), suggest a potential intramolecular hydrogen bond. This bond forms between the NαH of the threonine residue and the N-acetyl carbonyl group of the attached carbohydrate moiety []. This interaction appears to be influenced by the neighboring amino acids on the C-terminal side of threonine, suggesting a dependence on the peptide sequence.
Q2: How does the conformation of glycosylated Z-Thr-OMe contribute to our understanding of glycoprotein structure?
A2: The intramolecular hydrogen bond observed in glycosylated Z-Thr-OMe implies a specific conformational preference. The carbohydrate moiety orients itself roughly perpendicular to the peptide backbone to facilitate this interaction []. This preferred orientation minimizes steric clashes, which is particularly relevant in biological systems like human erythrocyte glycophorin, where clustered O-glycosidically linked threonine (or serine) residues are common. This conformational constraint might also play a role in the function of antifreeze glycoproteins.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)
![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)




![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)




